molecular formula C21H22N2O3 B2471148 (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 896827-21-7

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2471148
CAS No.: 896827-21-7
M. Wt: 350.418
InChI Key: SXNUIQMUHDXGEA-GRSHGNNSSA-N
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Description

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Z-configuration at the exocyclic double bond of the 2-(pyridin-3-ylmethylene) group, which influences spatial arrangement and receptor interactions.
  • 7-((3-methylpiperidin-1-yl)methyl) group, introducing a tertiary amine moiety that may enhance lipophilicity and modulate pharmacokinetic properties.

The benzofuran-3(2H)-one scaffold is classified as a "privileged substructure" in medicinal chemistry due to its ability to bind diverse biological targets through defined spatial presentation of functional groups . This scaffold’s versatility makes it a promising candidate for further pharmacological optimization.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-4-3-9-23(12-14)13-17-18(24)7-6-16-20(25)19(26-21(16)17)10-15-5-2-8-22-11-15/h2,5-8,10-11,14,24H,3-4,9,12-13H2,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNUIQMUHDXGEA-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a novel derivative of benzofuran, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C24H26N2O2\text{C}_{24}\text{H}_{26}\text{N}_2\text{O}_2

This structure features a benzofuran core with several functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to the compound can induce apoptosis in cancer cell lines such as K562 human leukemia cells. In these studies, certain compounds demonstrated the ability to reduce cell viability and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Summary of Anticancer Activity in K562 Cells

CompoundIC50 (μM)Apoptosis Induction (%)Mechanism
Compound A1524ROS Generation
Compound B1030Mitochondrial Dysfunction
(Z)-6-hydroxy...TBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. The compound under consideration is hypothesized to exhibit similar effects due to its structural similarities with known anti-inflammatory agents. For example, benzofuran derivatives have been reported to significantly inhibit nitric oxide (NO) production and NF-κB activity in macrophage cells .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundCytokine Inhibition (%)NO Production Inhibition (%)
Compound C9085
Compound D8075
(Z)-6-hydroxy...TBDTBD

The mechanisms by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through ROS accumulation, leading to mitochondrial membrane potential disruption and caspase activation.
  • Cytokine Modulation : By inhibiting key inflammatory mediators, the compound could reduce chronic inflammation associated with various diseases.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as alkaline phosphatase and cyclooxygenases (COX), suggesting that this compound may also possess enzyme inhibitory properties .

Case Studies

Several case studies highlight the effectiveness of benzofuran derivatives in clinical and preclinical settings:

  • Study on K562 Cells : A series of benzofuran derivatives were tested for their cytotoxic effects on K562 leukemia cells. The results indicated that certain modifications enhanced apoptotic effects significantly, providing insights into structure-activity relationships .
  • Anti-inflammatory Research : A study demonstrated that a related benzofuran derivative effectively reduced inflammation in murine models by suppressing TNF and IL levels, supporting its potential use in treating inflammatory diseases .

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.015 mg/mL24
Escherichia coli0.025 mg/mL22
Bacillus subtilis0.030 mg/mL20
Pseudomonas aeruginosa0.050 mg/mL18

The compound exhibited particularly strong activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings indicate that it can induce apoptosis in various cancer cell lines, showing promise as a potential chemotherapeutic agent. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxic effects greater than conventional drugs like bleomycin in cancer models.

Neuroprotective Effects

The piperidine component suggests interactions with neurotransmitter systems, which may provide neuroprotective benefits. Research indicates that such compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes critical for cognitive function, positioning this compound as a candidate for treating neurodegenerative diseases like Alzheimer's.

Antioxidant Activity

The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, making it a potential antioxidant agent. This property is vital for therapeutic applications aimed at conditions associated with oxidative stress .

Anticancer Study

A notable study explored the efficacy of related benzofuran derivatives in inhibiting tumor growth in vitro, leading to further investigation into structural modifications to improve effectiveness.

Neuroprotection Research

Research highlighted the dual inhibition of cholinesterases by piperidine-containing compounds, showcasing their potential in enhancing cognitive function and offering protective effects against neurodegeneration.

Antioxidant Efficacy Evaluation

Experimental evaluations confirmed the antioxidant capabilities of similar benzofuran derivatives, suggesting that the compound may possess significant protective effects against oxidative damage.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions through its reactive carbonyl group at position 3 of the benzofuran core. For example:

  • Schiff base formation : The ketone group reacts with primary amines under acidic conditions to form imine derivatives.

  • Aldol condensation : In basic media, the α-hydrogen adjacent to the carbonyl group enables nucleophilic attack on aldehydes.

Key conditions :

  • Temperature: 60–80°C

  • Catalysts: p-Toluenesulfonic acid (PTSA) or NaOH

  • Solvents: Ethanol or THF

Hydrogenation and Reduction

The pyridin-3-ylmethylene double bond (C=C) and benzofuran core undergo hydrogenation:

Reaction Type Conditions Catalyst/Reagent Outcome
Selective hydrogenationH₂ (1–3 atm), 25–40°CPd/C (5% loading)Saturation of C=C bond; retains aromaticity
Full hydrogenationH₂ (5 atm), 80°CRaney NickelReduction of benzofuran to dihydro derivative

Hydrogenation preserves the hydroxyl and piperidine groups while modifying the conjugated system .

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions:

  • Mild oxidation : With MnO₂ in dichloromethane, the hydroxyl group converts to a ketone without affecting other functional groups.

  • Strong oxidation : KMnO₄ in acidic conditions cleaves the benzofuran ring, producing carboxylic acid derivatives .

Nucleophilic Substitution

The methylpiperidinyl group participates in SN2 reactions due to its tertiary amine structure:

  • Quaternary ammonium salt formation : Reacts with alkyl halides (e.g., methyl iodide) to form salts.

  • Demethylation : Treatment with BBr₃ removes methyl groups from the piperidine ring .

Example :

Compound+CH3IDMF, 50°CQuaternary Ammonium Derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 50°C}} \text{Quaternary Ammonium Derivative}

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution at positions 5 and 7:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄C5Nitro-substituted derivative
SulfonationSO₃/H₂SO₄C7Sulfonic acid derivative

Steric hindrance from the (3-methylpiperidin-1-yl)methyl group directs substitution to less hindered positions .

Stability Under Environmental Conditions

The compound shows pH-dependent stability:

pH Range Stability Degradation Products
2–4Unstable (t₁/₂ = 2 hr)Ring-opened aldehydes and amines
7–9Stable (t₁/₂ > 48 hr)No significant degradation
>10Partial hydrolysis of ester groupsCarboxylic acid derivatives

Data from structural analogs suggest similar behavior for this compound .

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with biological nucleophiles:

  • Thiol addition : The α,β-unsaturated ketone undergoes Michael addition with cysteine residues in proteins.

  • DNA intercalation : The planar benzofuran-pyridine system intercalates into DNA, facilitated by π-π stacking .

Comparison with Similar Compounds

Substituent Effects on Solubility and Lipophilicity

  • Pyridine vs. Thiophene/Trimethoxybenzene : The pyridin-3-ylmethylene group in the target compound introduces higher polarity compared to the thienyl () or trimethoxybenzylidene () groups. This may enhance aqueous solubility but reduce membrane permeability.
  • Piperidine vs. Piperazine Derivatives : The 3-methylpiperidinyl group (target compound) is less polar than the 4-(2-hydroxyethyl)piperazinyl group (), suggesting lower solubility but better blood-brain barrier penetration .

Pharmacodynamic Implications

  • Aromatic Substituents : The pyridin-3-ylmethylene group’s nitrogen atom may facilitate metal coordination or hydrogen bonding with target proteins, unlike the sulfur in thiophene () or methoxy groups in trimethoxybenzylidene () .
  • Privileged Substructure Flexibility : The benzofuran-3(2H)-one core allows modular substitution, enabling optimization for specific targets (e.g., kinases, GPCRs) .

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